![molecular formula C17H17N3O2S B2395106 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034551-39-6](/img/structure/B2395106.png)
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a compound that belongs to the pyrazole class of compounds . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as a limiting reagent of the reaction has been reported . This protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .
Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles can be obtained by numerous synthetic methods . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis of Relevant Chemicals
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Biological Activities
Some fused pyrazoles have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
Antiparasitic Activities
The sulfonamide functionality in pyrazole-bearing compounds can display antiparasitic activities .
Antibacterial and Anti-viral HIV Activities
The sulfonamide functionality in pyrazole-bearing compounds can also display antibacterial and anti-viral HIV activities .
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein complexed with trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide might also interact with similar protein targets, leading to its antileishmanial and antimalarial activities.
Biochemical Pathways
It’s known that the compound has potent antileishmanial and antimalarial activities . This suggests that it likely affects the life cycle of the Leishmania and Plasmodium parasites, disrupting their ability to infect and proliferate within host cells.
Pharmacokinetics
The compound’s potent in vitro antileishmanial and in vivo antimalarial activities suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, similar compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Future Directions
Given the wide range of biological activities exhibited by pyrazole derivatives, future research could focus on the development of new synthetic methodologies and the exploration of their potential applications in various fields such as medicine and agriculture . The goal is to generate new leads possessing pyrazole nucleus with high efficacy .
properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,17-9-5-2-6-10-17)19-11-12-20-14-16(13-18-20)15-7-3-1-4-8-15/h1-10,13-14,19H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNNUCWIOCGFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide |
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